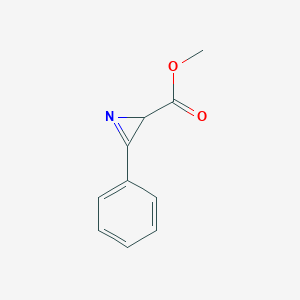

methyl 3-phenyl-2H-azirine-2-carboxylate

Descripción general

Descripción

methyl 3-phenyl-2H-azirine-2-carboxylate is a derivative of azirine, a three-membered nitrogen-containing heterocycle Azirines are known for their high ring strain and reactivity, making them valuable intermediates in organic synthesis

Synthetic Routes and Reaction Conditions:

Neber Rearrangement: This classical method involves the rearrangement of oximes to form azirines. For this compound, the starting material is typically a β-ketoxime, which undergoes rearrangement in the presence of a base.

Thermolysis of Vinyl Azides: Vinyl azides can be thermally decomposed to form azirines. This method is advantageous due to its simplicity and high yield.

Ring Contraction of Isoxazoles: Isoxazoles can be converted to azirines through ring contraction reactions, often catalyzed by transition metals.

Oxidative Cyclization of Enamine Derivatives: Enamines can be cyclized to form azirines using oxidizing agents such as phenyliodine (III) diacetate.

Radical Addition/Cyclization of Alkynes: Alkynes can undergo radical addition and subsequent cyclization to form azirines.

Industrial Production Methods: Industrial production methods for azirines often involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Catalysts such as rhodium and iron are commonly used to facilitate these reactions .

Types of Reactions:

Oxidation: Azirines can undergo oxidation to form oxazoles and other heterocycles.

Reduction: Reduction of azirines can lead to the formation of aziridines, which are less strained and more stable.

Substitution: Azirines can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

Cycloaddition: Due to their high ring strain, azirines are excellent dienophiles and can participate in [2+2] and [4+2] cycloaddition reactions.

Common Reagents and Conditions:

Oxidizing Agents: Phenyliodine (III) diacetate, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Thiols, amines, alcohols.

Cycloaddition Conditions: Thermal or photochemical activation.

Major Products:

Oxidation: Oxazoles, isoxazoles.

Reduction: Aziridines.

Substitution: Various substituted azirines.

Cycloaddition: Cyclobutanes, cyclohexenes.

Aplicaciones Científicas De Investigación

Chemistry

Methyl 3-phenyl-2H-azirine-2-carboxylate serves as a building block for synthesizing more complex heterocycles and natural product analogs. Its unique reactivity allows chemists to explore new synthetic routes and develop novel compounds.

Biology

This compound is being investigated for its potential as a bioactive agent, particularly in antimicrobial and antifungal studies. The presence of the carboxyl group enhances its biological activity, making it a candidate for further research in drug development.

Medicine

The compound's ability to interact with biological macromolecules positions it as a potential drug candidate. Its electrophilic nature enables it to act as a Michael acceptor, reacting with nucleophiles in proteins, which may lead to covalent modifications that affect protein function.

Antimicrobial Activity

Recent studies indicate that this compound exhibits significant antimicrobial properties against various pathogens. Comparative analyses reveal that its minimum inhibitory concentration (MIC) values are competitive with standard antibiotics.

| Compound | Pathogen | MIC (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | ≤ 32 |

| Motualevic Acid F | Staphylococcus aureus | ≤ 16 |

| Azirinomycin | Klebsiella pneumoniae | ≤ 64 |

This table highlights the compound's promising antibacterial activity against ESKAPE pathogens, known for their antibiotic resistance.

Antibacterial Efficacy

A study evaluated the antibacterial efficacy of synthesized azirine derivatives against ESKAPE pathogens using disk diffusion methods. Results showed that this compound effectively inhibited bacterial growth, suggesting its potential as an antibiotic candidate.

Cytotoxicity Assessment

In vitro studies assessed the cytotoxicity of this compound on non-cancerous human cell lines (ARPE-19 and HEK293). Findings indicated low cytotoxicity across concentrations ranging from 1–100 μM, suggesting that this compound could be further explored for therapeutic applications without significant toxicity concerns.

Mecanismo De Acción

The mechanism of action of methyl 3-phenyl-2H-azirine-2-carboxylate involves its high ring strain and electrophilic nature. The azirine ring can act as a Michael acceptor, reacting with nucleophiles such as cysteine or lysine residues in proteins. This interaction can lead to covalent modification of proteins, affecting their function and activity .

Comparación Con Compuestos Similares

Azirinomycin: A natural azirine derivative with antimicrobial activity.

Motualevic Acid F: A long-chain azirine with antibacterial properties.

Dysidazirine: A marine-derived azirine with potential antimetabolite activity.

Uniqueness: methyl 3-phenyl-2H-azirine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of the 3-phenyl group and methyl ester functional group differentiates it from other azirine derivatives, providing unique opportunities for chemical modification and application .

Actividad Biológica

Methyl 3-phenyl-2H-azirine-2-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, antimicrobial properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a three-membered azirine ring with a phenyl group at the 3-position and a methyl ester at the 2-position. The high ring strain associated with azirines contributes to their reactivity, making them valuable in organic synthesis and medicinal chemistry.

The mechanism of action of this compound is primarily attributed to its electrophilic nature. The azirine ring can act as a Michael acceptor, allowing it to react with nucleophiles such as cysteine or lysine residues in proteins. This interaction can lead to covalent modifications of proteins, potentially altering their function and activity.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound and related compounds. The presence of the carboxyl group in azirine derivatives has been linked to enhanced antimicrobial activity. For instance, derivatives such as motualevic acid F have demonstrated significant inhibitory effects against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) at low concentrations .

Comparative Antimicrobial Efficacy

A comparative analysis of various azirine derivatives reveals that this compound exhibits promising antibacterial activity against several ESKAPE pathogens, which are known for their resistance to antibiotics. The minimum inhibitory concentration (MIC) values for these compounds were found to be comparable to that of standard antibiotics like sulfamethoxazole .

| Compound | Pathogen | MIC (μg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | ≤ 32 | |

| Motualevic Acid F | Staphylococcus aureus | ≤ 16 | |

| Azirinomycin | Klebsiella pneumoniae | ≤ 64 |

Case Studies

-

Antibacterial Activity Against ESKAPE Pathogens :

A study evaluated the antibacterial efficacy of synthesized azirine derivatives against ESKAPE pathogens using the disk diffusion method. The results indicated that several compounds, including this compound, inhibited bacterial growth effectively, showcasing their potential as new antibiotic candidates . -

Cytotoxicity Assessment :

In vitro studies assessed the cytotoxicity of this compound on non-cancerous human cell lines (ARPE-19 and HEK293). The findings revealed low cytotoxicity across a range of concentrations (1–100 μM), suggesting that this compound could be further explored for therapeutic applications without significant toxicity concerns .

Propiedades

IUPAC Name |

methyl 3-phenyl-2H-azirine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-10(12)9-8(11-9)7-5-3-2-4-6-7/h2-6,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFHLVGLOJCNOPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50330647 | |

| Record name | 2H-Azirine-2-carboxylic acid, 3-phenyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50330647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18709-45-0 | |

| Record name | Methyl 3-phenyl-2H-azirine-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18709-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Azirine-2-carboxylic acid, 3-phenyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50330647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.